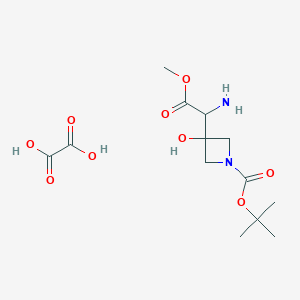
Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate;oxalic acid is a useful research compound. Its molecular formula is C13H22N2O9 and its molecular weight is 350.324. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate; oxalic acid is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological effects, supported by relevant studies and findings.
- Molecular Formula : C₁₁H₁₉N₃O₄
- Molecular Weight : 229.27 g/mol
- CAS Number : 497160-14-2
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. It is believed to influence:
- Enzyme Inhibition : Compounds similar in structure have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
- Cell Proliferation : Studies indicate that related compounds exhibit antiproliferative effects on various cancer cell lines, potentially through apoptosis induction.
Antiproliferative Effects
A significant study evaluated the antiproliferative activity of azetidine derivatives, including tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate. The results demonstrated:
| Compound | Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)-3-hydroxyazetidine | HCA-7 (colon cancer) | 0.28 | Induction of apoptosis |
| Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)-3-hydroxyazetidine | A549 (lung cancer) | 0.29 | Cell cycle arrest |
These findings suggest that the compound has a potent effect on inhibiting tumor growth in vitro.
Anti-inflammatory Activity
Research has also highlighted the compound's anti-inflammatory properties, particularly in reducing prostaglandin E₂ (PGE₂) levels. For example:
| Compound | PGE₂ Reduction (%) | IC₅₀ (μM) |
|---|---|---|
| Tert-butyl derivative | 76% - 94% reduction | 0.84 - 1.39 |
This reduction is significant as PGE₂ is associated with inflammatory responses and pain.
Case Studies
-
Colon Cancer Model :
- In a mouse xenograft model, treatment with the compound resulted in a tumor/control ratio (T/C) of 61% , indicating substantial inhibition of tumor growth compared to control groups.
-
Inflammatory Response :
- In vitro studies demonstrated that the compound effectively reduced inflammatory markers in human cell lines exposed to pro-inflammatory stimuli, showcasing its potential as an anti-inflammatory agent.
Propiedades
IUPAC Name |
tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5.C2H2O4/c1-10(2,3)18-9(15)13-5-11(16,6-13)7(12)8(14)17-4;3-1(4)2(5)6/h7,16H,5-6,12H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRKGUPLEJPXBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(C(=O)OC)N)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













